2-amino-3-methyl-N-naphthalen-2-ylbutanamide is an organic compound that belongs to the class of amino acid derivatives. It is characterized by its structural features, which include an amino group, a butanamide backbone, and a naphthalene moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a sigma-1 receptor antagonist, which may play a role in pain management and neuroprotection.
The compound can be synthesized through various chemical processes, and its structural information is cataloged in databases such as DrugBank and PubChem. These platforms provide detailed chemical identifiers, including the International Union of Pure and Applied Chemistry name and molecular formula.
2-amino-3-methyl-N-naphthalen-2-ylbutanamide is classified under:
The synthesis of 2-amino-3-methyl-N-naphthalen-2-ylbutanamide typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize reagents such as:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity.
The molecular structure of 2-amino-3-methyl-N-naphthalen-2-ylbutanamide can be represented by the following details:
The InChI key for this compound is BPKJNEIOHOEWLO-RXMQYKEDSA-N
, which provides a unique identifier for database searches.
2-amino-3-methyl-N-naphthalen-2-ylbutanamide can participate in several chemical reactions:
Each reaction requires specific conditions such as solvent choice, temperature, and catalyst presence to ensure successful transformation while minimizing side reactions.
As a sigma-1 receptor antagonist, 2-amino-3-methyl-N-naphthalen-2-ylbutanamide likely exerts its effects by binding to sigma receptors in the central nervous system. This interaction may modulate neurotransmitter release, leading to potential analgesic effects.
Research indicates that compounds targeting sigma receptors can influence pain pathways and neuroprotection, making them valuable in treating neuropathic pain conditions.
Relevant data from studies indicate that variations in substituents on the naphthalene ring can significantly affect the compound's biological activity and solubility properties.
2-amino-3-methyl-N-naphthalen-2-ylbutanamide has potential applications in:
2-Amino-3-methyl-N-naphthalen-2-ylbutanamide represents a structurally complex molecule with systematic nomenclature reflecting its hybrid architecture. The IUPAC designation explicitly describes its core components: a butanamide backbone featuring an amino group at position 2 and a methyl substituent at position 3, terminated by a naphthalen-2-ylamide group. This compound is alternatively known as (S)-2-amino-3-methyl-N-(naphthalen-2-yl)butanamide when specifying stereochemistry, and carries the historical designation H-Val-βNA in biochemical contexts, indicating its relationship to valine-derived β-naphthylamide structures [3]. The CAS registry number 729-24-8 provides its unique chemical identifier in databases.
The molecular framework integrates a naphthalene ring system with an aliphatic amino acid-derived chain, creating distinct electronic and steric properties. The naphthalene moiety contributes significant hydrophobicity and π-electron density, while the branched alkyl chain (isopropyl group) introduces stereochemical complexity through its chiral center. The molecular formula is C₁₅H₁₈N₂O, with a calculated molecular weight of 242.32 g/mol [2]. The canonical SMILES representation (CC(C)C(C(=O)NC₁=CC₂=CC=CC=C₂C=C₁)N) precisely encodes its atomic connectivity, while the InChIKey (OBGGZBHESVNMSA-UHFFFAOYSA-N) serves as a unique digital fingerprint for database searches.
Several structural analogues demonstrate the versatility of this core architecture in heterocyclic chemistry:
Table 1: Structural Analogues of 2-Amino-3-methyl-N-naphthalen-2-ylbutanamide
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation | Unique Features |
---|---|---|---|---|
2-Amino-3-methyl-N-naphthalen-2-ylbutanamide | C₁₅H₁₈N₂O | 242.32 | Parent structure | Chiral center, naphthylamide pharmacophore |
H-Val-βNA (S-enantiomer) | C₁₅H₁₈N₂O | 242.32 | Stereospecific (S)-configuration | Enhanced biological specificity [3] |
3-Amino-N-(naphthalen-2-yl)propanamide | C₁₃H₁₄N₂O | 214.26 | Shorter aliphatic chain (C3 vs C4) | Altered conformational flexibility |
N-(4-Methylphenyl)-N-(naphthalen-2-yl)butanamide | C₂₁H₂₁NO | 303.40 | Diaryl substitution | Modified π-electron conjugation |
2-Amino-N-isopropyl-3-methylbutanamide | C₈H₁₈N₂O | 158.25 | Isopropyl instead of naphthyl | Reduced steric demand and hydrophobicity |
The naphthalene ring undergoes characteristic electrophilic substitution reactions preferentially at positions 1, 4, 5, and 8, allowing strategic functionalization to modify electronic properties. The amino group participates in reductive amination and acylation reactions, while the amide carbonyl can engage in nucleophilic additions or serve as a hydrogen bond acceptor. This combination of reactive handles enables diverse synthetic modifications to tune physicochemical properties for specific applications [2]. The chiral center at the second carbon of the butanamide chain creates opportunities for stereoselective synthesis and enantiomer-specific biological interactions, making resolution techniques like chiral chromatography essential for obtaining optically pure material [2] [3].
The strategic incorporation of β-amino acid frameworks into pharmacologically active compounds represents a significant evolution in medicinal chemistry. Unlike traditional α-amino acids, β-amino acids feature an additional methylene unit between the amino and carboxyl functional groups, conferring distinct conformational properties and metabolic stability. Early research focused on β-lactam antibiotics established the therapeutic relevance of β-amino acid frameworks, but recent decades have witnessed deliberate exploration of β-amino acid derivatives as privileged scaffolds for targeted bioactivity [8].
2-Amino-3-methyl-N-naphthalen-2-ylbutanamide exemplifies the modern implementation of β-amino acid design principles. The β-amino acid core provides a semi-rigid scaffold that positions the isopropyl side chain and naphthylamide pharmacophore in three-dimensional space, facilitating specific interactions with biological targets. This design paradigm emerged from foundational work in the 1990s demonstrating that β-peptides could adopt stable secondary structures (helices, sheets, turns) resistant to proteolytic degradation [8]. The structural predictability of β-amino acid foldamers enabled rational design of bioactive compounds targeting protein-protein interactions previously considered "undruggable."
The quinoline/quinolone scaffold revolution in early 2000s significantly influenced naphthalene-based drug design. Researchers repurposed antimalarial 4-aminoquinoline compounds like chloroquine, discovering synergistic anticancer effects when combined with radiation or kinase inhibitors [6]. This repurposing approach demonstrated how aromatic nitrogen heterocycles could enhance selective cytotoxicity toward cancer cells through lysosomotropic mechanisms. These insights directly informed subsequent development of naphthalene derivatives like 2-amino-3-methyl-N-naphthalen-2-ylbutanamide, which integrates the hydrophobic aromatic domain of quinoline drugs within a more conformationally constrained β-amino acid framework.
Computational advancements accelerated β-amino acid derivative optimization by enabling predictive modeling of their three-dimensional assembly. Molecular dynamics simulations now accurately predict how β-peptide structural elements influence supramolecular self-assembly into nanostructures with applications in drug delivery and tissue engineering [8]. For 2-amino-3-methyl-N-naphthalen-2-ylbutanamide, computational studies reveal how the branched aliphatic chain influences conformational preference and stacking interactions between naphthalene rings. This synergy between computational prediction and experimental validation represents the current state-of-the-art in β-amino acid derivative design.
Table 2: Historical Development of β-Amino Acid Derivatives in Drug Design
Time Period | Key Development | Impact on Compound Design |
---|---|---|
1980s | β-lactam antibiotic optimization | Established β-amino acid framework as therapeutically relevant |
Mid-1990s | Systematic study of β-peptide secondary structures | Demonstrated stable folding patterns resistant to degradation |
Early 2000s | Repurposing of 4-aminoquinoline antimalarials | Revealed anticancer potential of aromatic heterocycles [6] |
2010-2015 | Hybrid pharmacophore approach development | Integrated β-amino acids with privileged heterocycles |
2015-Present | Computational modeling of β-peptide self-assembly | Enabled atomistic-level design of nanostructures [8] |
The naphthalen-2-ylamide moiety constitutes a critical pharmacophoric element in 2-amino-3-methyl-N-naphthalen-2-ylbutanamide, conferring distinctive biophysical properties and target engagement capabilities. Naphthylamide-containing compounds exhibit enhanced membrane permeability due to balanced hydrophobicity (XLogP3 ~2.8) and moderate hydrogen bonding capacity (two hydrogen bond donors and two acceptors) [2]. This molecular signature facilitates traversal across biological barriers while retaining sufficient aqueous solubility (approximately 0.1 mg/mL in aqueous buffers) for biological activity.
The naphthalene system provides an extended aromatic surface that engages in π-π stacking interactions with protein binding sites containing phenylalanine, tyrosine, or tryptophan residues. This stacking capability enhances binding affinity for hydrophobic enzyme pockets and receptor domains. The electron-rich fused ring system also participates in charge-transfer interactions with electron-deficient biological targets, while its planar geometry facilitates intercalation into nucleic acid structures. These diverse interaction modalities make naphthylamide derivatives particularly valuable in targeting enzymes involved in nucleic acid processing and regulatory proteins with hydrophobic clefts .
Strategic incorporation of naphthylamide groups has proven effective in enhancing pharmacokinetic properties. The rigid aromatic structure reduces conformational flexibility, potentially decreasing entropy penalties upon target binding. Additionally, naphthalene derivatives frequently exhibit favorable fluorescence properties enabling cellular tracking. When grafted onto β-amino acid backbones, the naphthylamide moiety creates stereoelectronic effects that influence amide bond isomerization. In 2-amino-3-methyl-N-naphthalen-2-ylbutanamide, the intramolecular hydrogen bonding between the amino group and carbonyl oxygen creates a pseudo-cyclic structure that enhances metabolic stability relative to flexible aliphatic amides [3].
Naphthoquinone derivatives demonstrate the pharmacological significance of naphthalene modification. While 1,4-naphthoquinones represent the most common natural variant, 1,2-naphthoquinone metabolites exhibit potent redox cycling capabilities that generate reactive oxygen species in cancer cells . Although 2-amino-3-methyl-N-naphthalen-2-ylbutanamide lacks the quinone functionality, its naphthylamide group serves as a synthetic handle for generating redox-active derivatives. The introduction of glycoside moieties to naphthoquinone structures has demonstrated enhanced solubility and bioactivity—a strategy potentially applicable to naphthylamide derivatives .
The stereochemistry of the naphthylamide attachment significantly influences biological activity. The (S)-configured 2-amino-3-methyl-N-naphthalen-2-ylbutanamide (H-Val-βNA) exhibits distinct target selectivity compared to its (R)-enantiomer, particularly in protease recognition assays [3]. This stereospecificity arises from the chiral environment of enzyme active sites that preferentially accommodate one configuration over the other. The naphthalene moiety's position relative to the chiral center creates diastereotopic faces that differentially interact with biological targets, making stereoselective synthesis essential for optimizing therapeutic potential.
Table 3: Pharmacologically Significant Interactions of Naphthylamide Moieties
Interaction Type | Structural Basis | Biological Consequence | Example in Compound Design |
---|---|---|---|
π-π Stacking | Face-to-face arrangement of aromatic rings | Enhanced binding affinity for hydrophobic protein pockets | Naphthylamide intercalation in enzyme active sites |
Hydrophobic Effect | Naphthalene burial in nonpolar environments | Favorable free energy contribution to binding | Improved target residence time |
Charge-Transfer | Electron donation/acceptance between rings | Selective interaction with electron-deficient targets | Quinone-like behavior without redox liability |
Hydrogen Bonding | Amide carbonyl/naphthalene C-H as acceptors | Directional interactions with protein residues | Backbone complementarity in protease substrates |
Stereoelectronic Effects | Conjugation between amide and aromatic system | Altered electron distribution at binding interface | Enhanced binding specificity through polarization |
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: